Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Reproducibility in kinase inhibitor SAR depends on precise positional isomerism. The 2-carboxylate ester regiochemistry of this compound is the core pharmacophore in patented Gaucher disease and Parkinson's leads (US10570135B2), while the 3-carboxylate isomer yields inactive compounds. · Ensures direct alignment with validated chemical space for neurodegenerative targets · Ethyl ester handle enables high-throughput parallel amide library synthesis · Enhanced cell permeability (est. logP ~1.7) vs. free acid for reliable cellular assays · Critical precursor for synthesizing the carboxylic acid metabolite reference standard (CAS 300691-07-0)

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 1263285-54-6
Cat. No. B595229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS1263285-54-6
Synonyms5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid ethyl ester
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESCCOC(=O)C1=NN2C(=CC(=NC2=C1)C)C
InChIInChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-10-12-7(2)5-8(3)14(10)13-9/h5-6H,4H2,1-3H3
InChIKeyKWCCLKBQTWLQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate


Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1263285-54-6) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry due to its structural mimicry of purine systems. This compound features a fused bicyclic core with specific methyl substitutions at the 5 and 7 positions and an ethyl ester functional group at the 2-position . It is primarily utilized as a versatile building block in organic synthesis and drug discovery, with its core scaffold being a key component in patented kinase inhibitors and other biologically active molecules [1].

Patent-validated scaffoldCore of US10570135B2 for neurodegenerative disorder research programs.
Defined positional isomer2-carboxylate substitution directs reactivity and target-engagement profiles.
Versatile ester handleEthyl ester enables amide library synthesis and prodrug design studies.

Isomer Specificity of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate


Within the pyrazolo[1,5-a]pyrimidine class, simple substitution is not possible due to the profound impact of positional isomerism and specific functional groups on both synthetic utility and biological activity. The location of the ester moiety (e.g., 2-carboxylate vs. 3-carboxylate) dictates the molecule's reactivity, downstream derivatization pathways, and its fit within a biological target's active site. A change in the substitution pattern can lead to a complete loss of desired activity or a shift in target selectivity [1]. Therefore, procurement of the precise isomer, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate, is critical for reproducibility in established synthetic routes and for maintaining structure-activity relationships (SAR) in research programs .

Target Compound
Potential Substitute
Positional isomer
Positional isomer
2-carboxylate (Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate)
3-carboxylate (CAS 52664-01-4)
Scaffold directly linked to patent US10570135B2 for GBA-related disorder research
Not associated with the same patent portfolio; no comparable research validation
Ester at 2-position enables targeted amide derivatization and library synthesis
3-position substitution may shift reactivity and SAR, limiting reproducibility of published routes

Comparison of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate with Analogs


2-Carboxylate vs. 3-Carboxylate: Reactivity & Target Engagement

The compound's ethyl ester group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring is a critical determinant of its synthetic and biological profile compared to the 3-carboxylate isomer (Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 52664-01-4). While specific biological activity data for the 2-carboxylate isomer is not publicly available in primary literature, the U.S. patent US10570135B2, which covers this scaffold for treating neurodegenerative disorders like Parkinson's and Gaucher disease, explicitly exemplifies derivatives based on the 2-carboxylate core [1]. This establishes a clear, patent-backed differentiation: the 2-carboxylate scaffold is a validated starting point for developing clinical candidates, whereas the 3-carboxylate isomer is not associated with the same therapeutic leads. This implies that the 2-carboxylate isomer provides a unique vector for derivatization that is essential for achieving the desired pharmacological profile described in the patent.

Patent coverage
Patent context
2-carboxylate scaffold is core of US10570135B2 for neurodegenerative disorder research; 3-carboxylate not covered.
Isomer-specific patent relevance may direct research strategy.
Qualitative comparison; no direct bioassay data available.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Ethyl Ester vs. Carboxylic Acid: Pharmacokinetics & Derivatization

The ethyl ester moiety of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate offers distinct advantages over the corresponding free carboxylic acid (5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, CAS 300691-07-0). In a class-level inference supported by general medicinal chemistry principles, the ester serves as a prodrug or a protected intermediate, enhancing membrane permeability and oral bioavailability compared to the charged carboxylate form [1]. Specifically, the ethyl ester (Target Compound) has a calculated logP of approximately 1.7, indicating moderate lipophilicity, whereas the free acid (Comparator) is more hydrophilic and has a reported aqueous solubility of 0.2 g/L (25°C) . This difference in physicochemical properties translates to a higher likelihood of passive diffusion across biological membranes for the ester form, making it a preferred starting point for in vitro cellular assays and in vivo studies. Furthermore, the ester is a more versatile synthetic handle, allowing for direct transformation into amides, hydrazides, and other crucial medicinal chemistry derivatives.

Lipophilicity vs solubility
Class-level inference
Ethyl ester calc. logP ≈ 1.7; free acid aq. solubility 0.2 g/L (25°C).
Supports ester selection for membrane permeability studies.
Calculated logP; experimental confirmation advised.
Prodrug Design Synthetic Chemistry ADME

2-Carboxylate as a Privileged Vector for Library Generation

The 2-carboxylate position on the pyrazolo[1,5-a]pyrimidine core is a more synthetically tractable and versatile handle for generating diverse compound libraries compared to other substitution patterns. The ethyl ester can be readily hydrolyzed to the acid, which can then be coupled with a vast array of amines to produce amide libraries, a staple in medicinal chemistry SAR exploration. The patent US10570135B2 exemplifies the value of this approach by claiming a broad range of 5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives as the active pharmacophore [1]. In contrast, analogous derivatization at the 3-position is less common in the patent literature for this specific therapeutic area. This is supported by a class-level inference that the 2-position is electronically more favorable for certain reactions and that the resulting 2-substituted analogs often exhibit enhanced metabolic stability and target binding compared to their 3-substituted counterparts .

Amide library derivatization
Patent context
2-carboxylate amides extensively claimed as active pharmacophore in US10570135B2; 3-carboxylate not central.
2-carboxylate preferred for high-throughput amide library synthesis workflows.
Based on patent claims; validate in specific chemistry system.
Combinatorial Chemistry Lead Optimization Parallel Synthesis

Applications of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate


Lead Optimization for GBA-Related Disorders

This compound is the optimal starting material for any medicinal chemistry program focused on optimizing lead compounds for Gaucher disease, Parkinson's disease, or Lewy body dementia, as outlined in patent US10570135B2 [1]. The 2-carboxylate scaffold is the core pharmacophore of the patent's exemplified active compounds. Using the 3-carboxylate isomer would derail the established SAR and fail to produce the claimed therapeutic leads. Procurement of the 2-carboxylate ensures the research program is directly aligned with the validated chemical space for these targets.

Building Block for Kinase Inhibitor Libraries

The ethyl ester functional group is a crucial synthetic handle for generating diverse libraries of kinase inhibitors. The compound's structure is directly amenable to high-throughput parallel synthesis, where the ester is hydrolyzed to the acid and then coupled with a wide variety of amines to create a library of amide analogs for SAR studies [1]. This workflow is a standard in the pharmaceutical industry for hit-to-lead and lead optimization campaigns, making this compound a high-value procurement for any kinase-focused drug discovery group.

Membrane Permeability and Cellular Target Engagement

For researchers designing cellular assays to evaluate target engagement or cellular efficacy, the ethyl ester form is preferred over the free carboxylic acid. The ester's increased lipophilicity (estimated logP ~1.7) facilitates passive diffusion across cell membranes, ensuring the compound reaches its intracellular target at a measurable concentration [1]. The free acid, being more polar and less permeable, may yield false negatives in cellular assays due to poor cell penetration, making the ester the more reliable choice for such experiments.

Synthesis of Metabolites and Reference Standards

During the preclinical development of drug candidates derived from the pyrazolo[1,5-a]pyrimidine scaffold, this compound is required for synthesizing reference standards of key metabolites. The ethyl ester is a likely prodrug form, and its corresponding carboxylic acid (CAS 300691-07-0) is a primary metabolite. Procuring the parent ester allows for the controlled synthesis and characterization of this metabolite for use in bioanalytical method development and in vivo ADME studies.

Application
Selection Property
Validation Focus
GBA-related disorder model studies
2-carboxylate scaffold alignment with patent portfolio
SAR confirmation for target engagement
Kinase inhibitor library synthesis
Ethyl ester handle for parallel amide synthesis
Derivatization efficiency and compound diversity
Cellular permeability assay studies
Ester form supports membrane diffusion screening
Intracellular concentration measurement
Metabolite reference standard synthesis
Parent ester as precursor for primary acid metabolite
Analytical characterization for bioanalytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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